5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine family, which is known for its potential therapeutic applications, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction yields a series of thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further modified through nitration and reduction reactions to obtain various functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve a one-pot synthesis approach, which combines multiple reaction steps into a single process. This method enhances efficiency and yield while minimizing the need for intermediate purification steps . The use of microwave irradiation has also been explored to accelerate the reaction process and improve overall yields .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion of thiazolo[3,2-a]pyrimidin-5-ones to their corresponding sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Acylation of the 7-NH2 group to form amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric and sulfuric acids for nitration, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions . Acylation reactions typically involve the use of acyl chlorides or anhydrides in the presence of a base .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and amide derivatives, each exhibiting unique biological activities .
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antitubercular activities.
Medicine: Potential therapeutic agents for treating infections, cancer, and neurological disorders.
Industry: Utilized in the development of new antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as acetylcholinesterase inhibitors, which can be beneficial in the treatment of neurological disorders . Others function as calcium channel blockers or glutamate receptor antagonists, contributing to their antihypertensive and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including antibacterial and anticancer properties.
Thiadiazolo[3,2-a]pyrimidin-5-ones: These derivatives are synthesized through a combination of cycloaddition, reduction, and deamination reactions and are known for their anticancer and anti-inflammatory activities.
Uniqueness
The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-6-ethyl-2,3-dihydro-7-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
199852-32-9 |
---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
7-benzyl-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13-14(10-12-8-6-5-7-9-12)18-17-19(16(13)20)15(11-22-17)21-4-2/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
JNSQZDFRCLUPFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.